molecular formula C7H7Br2N3 B13582516 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide

7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide

Cat. No.: B13582516
M. Wt: 292.96 g/mol
InChI Key: RWQKVFCRAIXEHP-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a bromomethyl group attached to a triazolo-pyridine ring system, which is further stabilized by a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the condensation and formation of the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar structure but with different functional groups.

    2-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine: Contains a fluorine atom in addition to the bromine.

    7-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Different positional isomer with similar core structure .

Uniqueness

7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide is unique due to the presence of the bromomethyl group and its hydrobromide salt form, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7Br2N3

Molecular Weight

292.96 g/mol

IUPAC Name

7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine;hydrobromide

InChI

InChI=1S/C7H6BrN3.BrH/c8-4-6-1-2-11-7(3-6)9-5-10-11;/h1-3,5H,4H2;1H

InChI Key

RWQKVFCRAIXEHP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C=C1CBr.Br

Origin of Product

United States

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